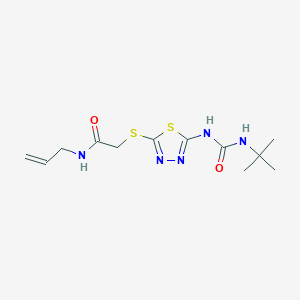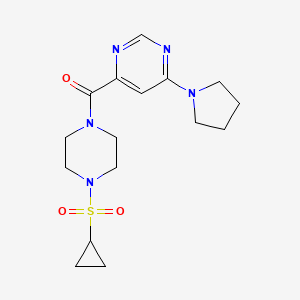
ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
WAY-100635 and GR127935: Neuropharmacological Studies
Ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is related to compounds like WAY-100635, which have been studied for their effects on serotonin-containing neurons. WAY-100635 has shown to be a potent and selective 5-HT1A receptor antagonist, affecting the firing of serotonin neurons in a specific manner. This has implications for understanding the role of 5-HT1A receptors in serotonin neurotransmission and offers a potential pathway for the development of treatments for disorders involving serotonin dysregulation. (Craven, Grahame-Smith, & Newberry, 1994).
Pharmacokinetics and Physiologically Based Modeling
Research into compounds structurally similar to this compound, such as UK-369,003, a phosphodiesterase-5 inhibitor, has been conducted to understand their clinical pharmacokinetics. Physiologically based pharmacokinetic modeling has been used to explore how factors like metabolism by cytochrome P450 3A4 and efflux by P-glycoprotein affect the pharmacokinetics of these compounds. This research aids in optimizing drug formulations for therapeutic efficacy. (Watson, Davis, & Jones, 2011).
Microwave-Assisted Amidation
Another study focused on the microwave-assisted amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate to produce carboxamides, showcasing the compound's versatility in chemical synthesis. Such methodologies enhance the efficiency and yield of reactions involving pyrazole derivatives, demonstrating the potential of this compound in chemical research and drug synthesis. (Milosevic et al., 2015).
Radioligand and PET Imaging Applications
Research has also been conducted on compounds like WAY-100635 as radioligands for positron emission tomography (PET) imaging, specifically for studying 5-HT1A receptors in the brain. This application highlights the importance of this compound and related compounds in neuroimaging and neuropharmacology, providing insights into the functioning of the central nervous system and facilitating the development of new treatments for neurological disorders. (Hume et al., 1994).
properties
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-10-8-21(9-11-22)14-6-5-7-15(12-14)26-3/h5-7,12H,4,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNHKICGLORTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)